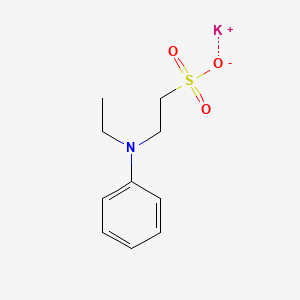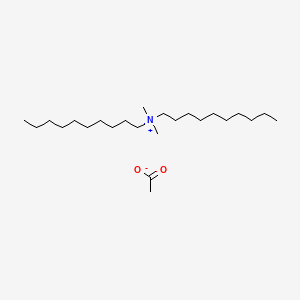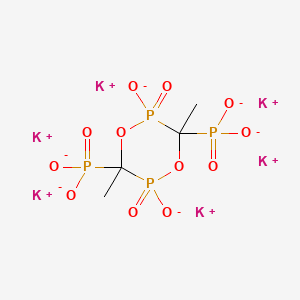
Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt is a chemical compound with the molecular formula C10H15NO3S.K. It is known for its unique structure, which includes an ethanesulfonic acid group and an ethylphenylamino group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt typically involves the reaction of ethanesulfonic acid with 2-(ethylphenylamino) compounds in the presence of a potassium base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted ethanesulfonic acid compounds .
Wissenschaftliche Forschungsanwendungen
Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt include:
Ethanesulfonic acid: A simpler compound with similar sulfonic acid functionality.
2-(Ethylphenylamino)ethanesulfonic acid: A related compound without the potassium salt component
Uniqueness
This compound is unique due to its combination of ethanesulfonic acid and ethylphenylamino groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
71673-16-0 |
|---|---|
Molekularformel |
C10H14KNO3S |
Molekulargewicht |
267.39 g/mol |
IUPAC-Name |
potassium;2-(N-ethylanilino)ethanesulfonate |
InChI |
InChI=1S/C10H15NO3S.K/c1-2-11(8-9-15(12,13)14)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
BTSVEECQDQGPKB-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CCS(=O)(=O)[O-])C1=CC=CC=C1.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12736917.png)


![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)





![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
